molecular formula C14H13NO3 B6414311 4-(4-Methoxy-2-methylphenyl)nicotinic acid, 95% CAS No. 1261962-25-7

4-(4-Methoxy-2-methylphenyl)nicotinic acid, 95%

Cat. No. B6414311
CAS RN: 1261962-25-7
M. Wt: 243.26 g/mol
InChI Key: MLJJJWIMCDYLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxy-2-methylphenyl)nicotinic acid, 95% (4-MOMPNA) is a synthetic compound that has been used in various scientific research applications in recent years. It is a structural analog of nicotinic acid, and is similar in structure to other compounds such as nicotine and niacin. 4-MOMPNA has been studied for its potential uses in the laboratory, as well as its biochemical and physiological effects.

Scientific Research Applications

4-(4-Methoxy-2-methylphenyl)nicotinic acid, 95% is primarily used in scientific research applications. It has been used in studies of the effects of nicotinic acid on the central nervous system, as well as studies of the effects of nicotine on the cardiovascular system. It has also been used to study the effects of niacin on the body's metabolism. In addition, 4-(4-Methoxy-2-methylphenyl)nicotinic acid, 95% has been used in studies of the effects of dietary supplements on the body's metabolism.

Mechanism of Action

4-(4-Methoxy-2-methylphenyl)nicotinic acid, 95% acts as an agonist at the nicotinic acid receptor, which is a G-protein coupled receptor located in the central nervous system. It binds to the receptor, activating it and causing a cascade of biochemical signals that lead to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. These neurotransmitters are then responsible for the physiological effects of 4-(4-Methoxy-2-methylphenyl)nicotinic acid, 95%.
Biochemical and Physiological Effects
4-(4-Methoxy-2-methylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the central nervous system, leading to improved mood and increased alertness. It has also been shown to increase the activity of the enzyme adenosine triphosphate (ATP), which is involved in energy production in the body. In addition, 4-(4-Methoxy-2-methylphenyl)nicotinic acid, 95% has been shown to reduce inflammation and improve the body's ability to burn fat.

Advantages and Limitations for Lab Experiments

4-(4-Methoxy-2-methylphenyl)nicotinic acid, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be stored in a stable form. Additionally, it is relatively safe to use in laboratory experiments, as it has low toxicity and is not known to cause any significant side effects. However, it is important to note that 4-(4-Methoxy-2-methylphenyl)nicotinic acid, 95% is not approved for human consumption, so its use in human experiments should be done with caution. Additionally, it is important to note that 4-(4-Methoxy-2-methylphenyl)nicotinic acid, 95% may interact with other drugs, so it is important to research any potential interactions before using it in experiments.

Future Directions

The potential future directions for 4-(4-Methoxy-2-methylphenyl)nicotinic acid, 95% are numerous. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of various diseases and conditions, such as depression and anxiety. Additionally, further research could be done to investigate its potential use as a dietary supplement to improve energy levels and reduce inflammation. Additionally, further research could be done to investigate its effects on the body's metabolism, as well as its potential interactions with other drugs. Finally, additional research could be done to investigate its potential use as a tool for studying the effects of nicotine on the cardiovascular system.

Synthesis Methods

4-(4-Methoxy-2-methylphenyl)nicotinic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 4-methoxy-2-methylphenylacetic acid with sodium hydroxide and anhydrous ammonia. This reaction produces 4-methoxy-2-methylphenylacetonitrile, which is then reacted with sodium nitrite in the presence of acetic acid to form 4-(4-Methoxy-2-methylphenyl)nicotinic acid, 95%.

properties

IUPAC Name

4-(4-methoxy-2-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-7-10(18-2)3-4-11(9)12-5-6-15-8-13(12)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJJJWIMCDYLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692549
Record name 4-(4-Methoxy-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxy-2-methylphenyl)nicotinic acid

CAS RN

1261962-25-7
Record name 4-(4-Methoxy-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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